molecular formula C11H14INO2 B6605880 tert-butyl3-amino-5-iodobenzoate CAS No. 1871303-43-3

tert-butyl3-amino-5-iodobenzoate

Cat. No.: B6605880
CAS No.: 1871303-43-3
M. Wt: 319.14 g/mol
InChI Key: VHXNGHMQVPTVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl3-amino-5-iodobenzoate: is an organic compound with the molecular formula C11H14INO2 It is characterized by the presence of a tert-butyl group, an amino group, and an iodine atom attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl3-amino-5-iodobenzoate typically involves the iodination of tert-butyl3-amino benzoate. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl3-amino-5-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

  • Substituted benzoates with different functional groups replacing the iodine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-butyl3-amino-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl3-amino-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

  • tert-butyl3-amino-4-iodobenzoate
  • tert-butyl3-amino-2-iodobenzoate
  • tert-butyl3-amino-5-bromobenzoate

Uniqueness: tert-butyl3-amino-5-iodobenzoate is unique due to the specific position of the iodine atom on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-amino-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNGHMQVPTVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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